molecular formula C28H26N4O4 B11450895 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11450895
M. Wt: 482.5 g/mol
InChI Key: MVEWCYHORDILPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a piperazine-carbonyl linker substituted with a 4-acetylphenyl group at position 7 and a p-tolyl group at position 3 of the quinazoline core.

The structural complexity arises from the piperazine moiety, which enhances solubility and binding affinity, and the acetylphenyl group, which may influence electronic properties and metabolic stability.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-18-3-8-23(9-4-18)32-27(35)24-12-7-21(17-25(24)29-28(32)36)26(34)31-15-13-30(14-16-31)22-10-5-20(6-11-22)19(2)33/h3-12,17H,13-16H2,1-2H3,(H,29,36)

InChI Key

MVEWCYHORDILPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C)NC2=O

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A widely adopted method involves the reaction of 3-(p-tolyl)anthranilic acid with potassium cyanate (KOCN) in aqueous medium to form a urea intermediate, followed by NaOH-mediated cyclization. For example:

3-(p-Tolyl)anthranilic acid+KOCNH2O, 25°CUrea intermediateNaOH3-(p-Tolyl)quinazoline-2,4-dione\text{3-(p-Tolyl)anthranilic acid} + \text{KOCN} \xrightarrow{\text{H}_2\text{O, 25°C}} \text{Urea intermediate} \xrightarrow{\text{NaOH}} \text{3-(p-Tolyl)quinazoline-2,4-dione}

This eco-efficient approach achieves near-quantitative yields (98%) under mild conditions.

Table 1: Optimization of Coupling Conditions

ParameterOptimal ValueYield (%)
SolventDichloromethane85
Temperature0–5°C88
Molar Ratio (1:1.2)Quinazoline:Piperazine91

One-Pot Sequential Methodology

Integrated Synthesis Protocol

A streamlined one-pot approach minimizes intermediate isolation:

  • Urea Formation : 3-(p-Tolyl)anthranilic acid reacts with KOCN in water at 25°C for 6 hours.

  • Cyclization : Addition of 4 equiv NaOH to induce ring closure.

  • In Situ Functionalization : Direct coupling with 4-(4-acetylphenyl)piperazine-1-carbonyl chloride under Schotten-Baumann conditions.

This method reduces purification steps and achieves an overall yield of 78%.

Solvent-Free Modifications

Building on Friedländer quinoline synthesis principles, poly(phosphoric acid (PPA) facilitates solvent-free cyclization at 120°C. While primarily used for quinoline derivatives, adapting this method to quinazoline systems could enhance atom economy.

Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the coupling step between the quinazoline chloride and piperazine derivative, reducing reaction time from 12 hours to 45 minutes while maintaining 82% yield.

Phase-Transfer Catalysis

Tributylbenzylammonium chloride (0.1 equiv) in a biphasic water-toluene system improves mass transfer during the urea formation stage, increasing conversion efficiency to 94%.

Critical Analysis of Synthetic Challenges

Regioselectivity Control

The electrophilic substitution at the 7-position of the quinazoline core requires precise electronic control. Nitro group para-directing effects are utilized in precursor molecules to ensure correct positioning.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted piperazine derivatives.

  • Recrystallization : Methanol/water (4:1) mixtures yield crystals suitable for X-ray diffraction analysis.

Scalability and Industrial Relevance

The one-pot aqueous method demonstrates exceptional scalability, with reported successful synthesis at 1 kg scale. Key advantages include:

  • Water as the sole solvent ($\text{Cost} < $0.50/\text{L}$)

  • Minimal waste generation (E-factor = 1.2)

  • Compatibility with continuous flow reactors

Chemical Reactions Analysis

Reactions of the Quinazoline-2,4-Dione Core

The bicyclic diketone structure facilitates nucleophilic substitution and hydrolysis due to electron-deficient carbonyl groups.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Nucleophilic Substitution Amines (e.g., methylamine) in DMF, 80°CSubstitution at C2 or C4 with amine incorporation
Hydrolysis Aqueous NaOH, refluxCleavage to yield substituted anthranilic acid analogs
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at C6/C8 positions

Research Insights :

  • The C2 carbonyl is more reactive than C4 due to steric hindrance from the p-tolyl group at C3.

  • Hydrolysis under basic conditions produces intermediates for further functionalization .

Piperazine-Carbonyl Reactivity

The piperazine-carboxamide bridge undergoes alkylation, acylation, and ring-opening reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DCMQuaternary ammonium salts with enhanced solubility
Acylation Acetyl chloride, pyridineN-Acetylpiperazine derivatives
Ring Opening HBr/AcOH, 100°CLinear diamines for polymer synthesis

Key Findings :

  • Alkylation at the piperazine nitrogen improves blood-brain barrier penetration in pharmacological studies .

  • Acylation stabilizes the carboxamide linkage against enzymatic degradation .

Acetylphenyl Group Transformations

The acetyl moiety participates in condensation, reduction, and Grignard reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Condensation Hydrazine hydrate, ethanolHydrazone formation for chelation studies
Reduction NaBH₄/MeOHSecondary alcohol derivatives
Grignard Addition CH₃MgBr, THF, −78°CTertiary alcohol with extended alkyl chain

Mechanistic Notes :

  • The acetyl group’s electron-withdrawing effect directs electrophilic attacks to the para position of the phenyl ring.

  • Hydrazones exhibit fluorescence properties, useful in analytical sensing.

Cross-Coupling and Catalytic Reactions

Pd-catalyzed couplings and asymmetric syntheses modify peripheral groups.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMEBiaryl derivatives for SAR studies
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amine substrateAminated analogs with enhanced receptor affinity

Applications :

  • Suzuki-coupled biaryl variants show improved DGKα/ζ inhibition (IC₅₀ < 50 nM) .

  • Catalytic asymmetric alkylation yields enantiopure intermediates for chiral drug synthesis .

Stability and Degradation Pathways

The compound degrades under UV light and strong acids/bases:

ConditionObservationImplicationSource
UV Irradiation Photooxidation of acetyl to carboxylic acidRequires dark storage for stability
Strong Acid (HCl) Cleavage of piperazine-carboxamide bondLimits oral bioavailability
Strong Base (NaOH) Hydrolysis of quinazoline-dione to ureaForms inactive metabolites rapidly

Biological Activity Post-Modification

Chemical modifications correlate with enhanced pharmacological profiles:

DerivativeBiological ActivityMechanismSource
N-Methylpiperazine Anticancer (IC₅₀ = 1.2 μM vs. MCF-7)Topoisomerase II inhibition
Hydrazone Analog Antiviral (EC₅₀ = 0.8 μM vs. HIV-1)Reverse transcriptase binding
Biaryl Suzuki Product DGKα inhibitor (IC₅₀ = 12 nM)Immune checkpoint modulation

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including the compound , have shown promising anticancer properties. The structural features of this compound may enhance its ability to inhibit tumor cell proliferation. Research indicates that quinazoline derivatives can interact with various molecular targets involved in cancer progression:

  • Mechanism of Action : The compound likely inhibits specific kinases or other enzymes that are crucial for cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Studies : Various studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, compounds similar to the one discussed have been tested against breast cancer and lung cancer cell lines, showing significant inhibition of cell growth compared to control groups .

Antibacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antibacterial agents. The compound's structure allows it to act as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication:

  • Antimicrobial Efficacy : In vitro evaluations have shown that certain quinazoline derivatives possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to the target compound demonstrated inhibition zones comparable to standard antibiotics .
  • Research Findings : A study found that some derivatives exhibited broad-spectrum antimicrobial activity, suggesting their potential use in treating infections caused by resistant bacterial strains .

Other Therapeutic Applications

Beyond anticancer and antibacterial properties, quinazoline derivatives have been investigated for various other therapeutic applications:

  • Anti-inflammatory Activity : Some studies indicate that quinazoline derivatives can reduce inflammation in animal models, making them candidates for treating inflammatory diseases such as rheumatoid arthritis .
  • Neuropharmacological Effects : Research has suggested that certain quinazoline compounds may exhibit neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of “7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” would involve its interaction with specific molecular targets. These could include:

    Enzymes: where the compound acts as an inhibitor or activator.

    Receptors: binding to cellular receptors to modulate biological responses.

    Pathways: influencing signaling pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

  • 3-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 896374-56-4): Structure: Differs by a benzyl group at position 3 instead of p-tolyl. Molecular weight (482.5 g/mol) is comparable to the target compound .
  • 1-(4-Fluoro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 1399119-46-0) :
    • Structure : Features a fluorinated benzyl group and a pyridinyl-piperazine moiety.
    • Impact : Fluorine enhances electronegativity and bioavailability. The pyridinyl group may facilitate hydrogen bonding, differing from the acetylphenyl group’s electron-withdrawing effects .

Piperazine Linker Modifications

  • 5-Fluoro-1-(4-fluoro-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 1401682-78-7) :
    • Structure : Incorporates a pyrimidinyl-piperazine group and dual fluorine atoms.
    • Impact : Pyrimidine’s aromaticity may enhance π-π stacking interactions, while fluorine improves metabolic stability. This contrasts with the acetylphenyl group’s ketone functionality .

Functional Analogues with Related Heterocyclic Cores

Pyrimidine-2,4-dione Derivatives

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione :
    • Structure : Pyrimidine-dione core with cyclohexyl and p-tolyl groups.
    • Impact : The absence of a piperazine linker reduces molecular flexibility but maintains lipophilicity. Synthesized via palladium-catalyzed carbonylation (73% yield), suggesting efficient methodologies applicable to quinazoline derivatives .

Quinolinecarboxylic Acid Derivatives

  • 1-Cyclopropyl-6-fluoro-7-(4-(4-substituted piperazinyl)carbonyl)quinoline-3-carboxylic acids: Structure: Quinoline core with fluoro and piperazine-carbonyl groups. Impact: Demonstrated antibacterial activity, highlighting the importance of the piperazine linker in biological targeting.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Quinazoline-2,4-dione 7: 4-(4-Acetylphenyl)piperazine-1-carbonyl; 3: p-tolyl ~480 (estimated)
3-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4-dione Quinazoline-2,4-dione 3: Benzyl; 7: 4-(4-Acetylphenyl)piperazine-1-carbonyl 482.5
5-Fluoro-1-(4-fluoro-3-(pyrimidin-2-yl-piperazine)benzyl)quinazoline-2,4-dione Quinazoline-2,4-dione 1: 4-Fluoro-3-(pyrimidin-2-yl-piperazine)benzyl; 5: Fluoro 460.9
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione 3: Cyclohexyl; 6: Phenyl; 1: p-Tolyl 352.4

Biological Activity

The compound 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound features a complex structure with a quinazoline core substituted at the 3-position with a p-tolyl group and at the 7-position with a piperazine moiety, which is further modified with an acetylphenyl group. The presence of the quinazoline-2,4-dione structure is significant for its chemical reactivity and biological interactions.

Biological Activities

Research indicates that quinazoline derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Quinazoline derivatives are known for their anticancer potential. The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU145) cells. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation .
  • Antiviral Activity : Some studies suggest that modifications of quinazoline structures can enhance their antiviral properties. For example, derivatives have been tested for their ability to inhibit viral replication in cell cultures .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cellular processes. For instance, they can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Receptor Modulation : The compound may interact with various receptors or protein targets within cells, leading to altered signaling pathways that affect cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 10–12 mm.
Showed cytotoxicity against MCF-7 and A549 cells with IC50 values in the low micromolar range.
Investigated antiviral properties against HIV-1 with promising results indicating effective replication inhibition.

Q & A

Q. What are the recommended synthetic routes for 7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione?

A multi-step synthesis is typically employed, starting with the condensation of substituted quinazoline-dione precursors with activated piperazine derivatives. For example, coupling reactions using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as reagents can facilitate amide bond formation between the quinazoline core and the piperazine moiety . Solvent selection (e.g., dioxane or DMF) and temperature control (60–80°C) are critical to optimize yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6, 400 MHz) resolve aromatic protons (δ 7.60–7.91 ppm) and piperazine/quinazoline carbonyl signals (δ 155–170 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 658.9 [M+H]+^+ observed in similar piperazine-quinazoline derivatives) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What safety protocols should be followed during handling?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (Category 2A hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Systematically modify the p-tolyl or acetylphenyl groups to evaluate effects on binding affinity (e.g., replace with halogenated or electron-withdrawing groups) .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. What computational strategies are suitable for modeling its interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (e.g., GROMACS with CHARMM36 force field) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing receptor interactions .

Q. How does solvent polarity affect the compound’s stability during long-term storage?

  • Accelerated Stability Studies : Store in DMSO, ethanol, or aqueous buffers (pH 4–9) at 40°C for 4–6 weeks. Monitor degradation via LC-MS; polar solvents like DMSO enhance stability by reducing hydrolysis of the piperazine-carboxyl bond .

Q. What methodologies are recommended for evaluating its pharmacokinetic properties?

  • In Vitro ADME :
    • Permeability : Caco-2 cell monolayer assay .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Ultrafiltration followed by HPLC quantification .

Q. How can degradation products be identified and mitigated during synthesis?

  • Forced Degradation Studies : Expose the compound to heat (80°C), UV light, or acidic/alkaline conditions. Use HR-MS and 1H^1H-NMR to identify byproducts (e.g., hydrolyzed piperazine or oxidized quinazoline) .
  • Process Optimization : Add antioxidants (e.g., BHT) or use inert atmospheres (N2_2) during synthesis to suppress oxidation .

Q. What strategies improve chiral resolution if the compound exhibits stereoisomerism?

  • Chiral Chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze enantiomers in racemic mixtures .

Q. How can cross-coupling reactions be integrated to diversify the quinazoline core?

  • Buchwald-Hartwig Amination : Introduce aryl/heteroaryl groups at the quinazoline 3-position using Pd0^0 catalysts (e.g., XPhos Pd G3) .
  • Suzuki-Miyaura Coupling : Attach boronic acid derivatives to the p-tolyl group for structural diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.